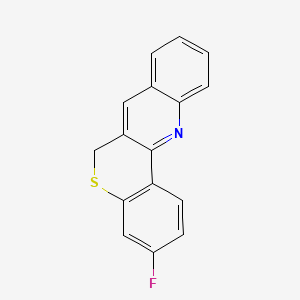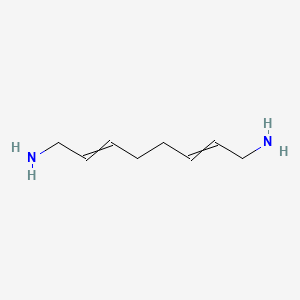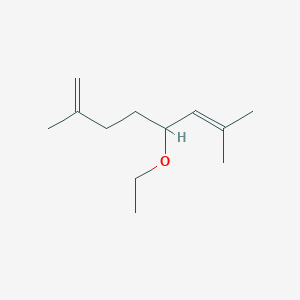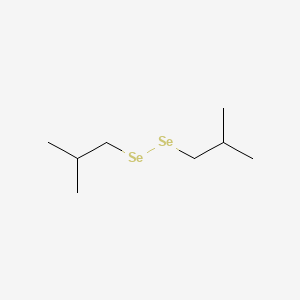
Diselenide, bis(2-methylpropyl)
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Diselenide, bis(2-methylpropyl), is an organoselenium compound characterized by the presence of two selenium atoms bonded to two 2-methylpropyl groups.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: The synthesis of diselenide, bis(2-methylpropyl), typically involves the reaction of 2-methylpropyl halides with selenium. One common method is the treatment of 2-methylpropyl halides with potassium selenocyanate, followed by alkaline hydrolysis of the resulting alkyl selenocyanate in water . This reaction is efficient and yields high amounts of the desired product. Another approach involves the use of selenium and hydrazine hydrate under atmospheric pressure in the presence of sodium hydroxide .
Industrial Production Methods: Industrial production of diselenides often employs similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the efficiency and yield of the production process .
Analyse Chemischer Reaktionen
Types of Reactions: Diselenide, bis(2-methylpropyl), undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form selenoxides or selenones.
Reduction: Reduction reactions can convert diselenides to selenols.
Substitution: Diselenides can participate in substitution reactions where the selenium atoms are replaced by other functional groups.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include hydrogen peroxide and peracids.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are often used.
Substitution: Reagents like alkyl halides or aryl halides can be used in substitution reactions.
Major Products:
Oxidation: Selenoxides and selenones.
Reduction: Selenols.
Substitution: Various organoselenium compounds depending on the substituent.
Wissenschaftliche Forschungsanwendungen
Diselenide, bis(2-methylpropyl), has a wide range of applications in scientific research:
Wirkmechanismus
The mechanism of action of diselenide, bis(2-methylpropyl), involves its ability to modulate redox processes within cells. The compound can act as both an antioxidant and a pro-oxidant, depending on the cellular environment. It interacts with molecular targets such as thiol-containing proteins and enzymes, influencing various biochemical pathways .
Vergleich Mit ähnlichen Verbindungen
- Diphenyl diselenide
- Bis(2-hydroxyphenyl) diselenide
- Bis(3-hydroxyphenyl) diselenide
- Bis(4-hydroxyphenyl) diselenide
Comparison: Diselenide, bis(2-methylpropyl), is unique due to its specific alkyl groups, which influence its chemical reactivity and biological activity. Compared to diphenyl diselenide, it may exhibit different solubility and stability properties. The presence of 2-methylpropyl groups can also affect its interaction with biological targets, potentially leading to distinct pharmacological effects .
Eigenschaften
CAS-Nummer |
56592-99-5 |
|---|---|
Molekularformel |
C8H18Se2 |
Molekulargewicht |
272.2 g/mol |
IUPAC-Name |
2-methyl-1-(2-methylpropyldiselanyl)propane |
InChI |
InChI=1S/C8H18Se2/c1-7(2)5-9-10-6-8(3)4/h7-8H,5-6H2,1-4H3 |
InChI-Schlüssel |
FQPPQPCYJQGWGB-UHFFFAOYSA-N |
Kanonische SMILES |
CC(C)C[Se][Se]CC(C)C |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


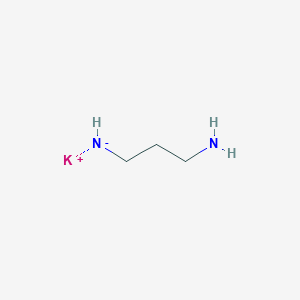
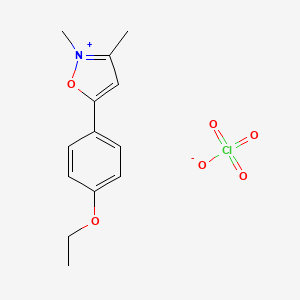
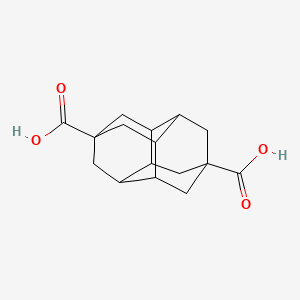
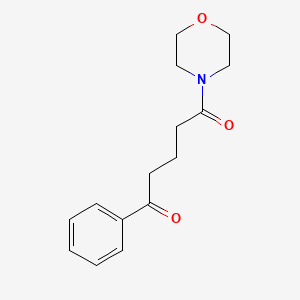
![N-[2-(4-Chlorophenoxy)phenyl]-1-fluoromethanesulfonamide](/img/structure/B14637059.png)
![2-Methyl-2-[(propoxymethyl)peroxy]propane](/img/structure/B14637070.png)

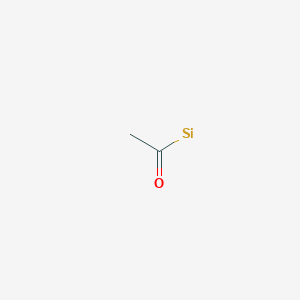
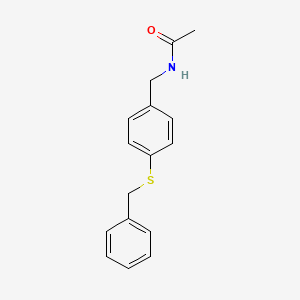
![Phenol, 2,6-bis(1,1-dimethylethyl)-4-[3-[(phenylmethyl)thio]propyl]-](/img/structure/B14637090.png)
